1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a naphthalene moiety and a nitro-substituted pyrazole, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound suggests potential use in various scientific fields, including pharmaceuticals and materials science.
The compound has been synthesized and characterized in several studies focusing on the development of new heterocyclic compounds with potential biological activities. Research articles have documented its synthesis, characterization, and evaluation of its chemical properties and reactions.
This compound can be classified as:
The synthesis of 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:
The synthesis usually proceeds via a condensation reaction, where the carbonyl group of the ethanone reacts with the nitrogen of the pyrazole under controlled temperature conditions, typically around room temperature for several hours. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound.
The molecular formula for 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is C14H12N4O2. The structure features:
Key structural data include:
The compound can undergo various chemical reactions typical for ketones and aromatic systems:
Reactions involving this compound often require specific conditions to ensure selectivity and yield. For instance, controlling temperature and solvent choice is crucial in achieving desired reaction pathways without unwanted side products.
The mechanism of action for compounds like 1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one often involves:
Studies have shown that similar compounds exhibit significant biological activities, including antimicrobial and anticancer properties, suggesting that this compound may also possess similar effects.
The physical properties include:
Chemical properties encompass:
Relevant analyses such as infrared spectroscopy provide insights into functional groups present, confirming the presence of carbonyl (C=O) and nitro (NO2) groups through characteristic absorption bands.
1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one has potential applications in:
1-(Naphthalen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS: 1240568-70-0) is a hybrid heterocyclic compound integrating a naphthalene moiety and a 4-nitropyrazole unit linked via a ketone-containing spacer. Its molecular structure (C₁₅H₁₁N₃O₃; MW: 281.27 g/mol) enables diverse non-covalent interactions with biological targets, particularly enzymes implicated in metabolic and proliferative disorders [1] [2]. The strategic fusion of these pharmacophores leverages the complementary bioactivities of naphthalene (rigid hydrophobic core) and nitropyrazole (electron-deficient heterocycle), positioning it as a versatile scaffold in rational drug design [1] [10].
The naphthalene and pyrazole scaffolds independently contribute distinct physicochemical and pharmacophoric properties essential for target engagement:
Naphthalene: This bicyclic aromatic system enhances hydrophobic interactions and π-stacking with enzyme binding pockets. Its planar structure facilitates deep penetration into hydrophobic clefts, as evidenced in EGFR/HER2 inhibitors where naphthalene derivatives disrupt kinase ATP binding [10]. Natural products like justicidin A (naphthalene-based) demonstrate anticancer effects by modulating apoptosis pathways, highlighting the scaffold’s biological relevance [10].
Pyrazole: The 4-nitro-substituted pyrazole acts as a hydrogen bond acceptor and electron sink, critical for coordinating polar residues in enzymatic active sites. Pyrazole derivatives exhibit broad pharmacological spectra, including PTP1B inhibition for diabetes and kinase modulation for oncology [2] [7]. The nitro group augments binding affinity through electrostatic interactions, as observed in pyrazole-based PTP1B inhibitors targeting residues like TYR46 and ASP48 [2].
Table 1: Comparative Molecular Properties of Naphthalene and Pyrazole Scaffolds
Scaffold | LogP | PSA (Ų) | Key Interactions | Biological Roles |
---|---|---|---|---|
Naphthalene | 3.1–3.5 | 0–20 | Hydrophobic packing, π-π stacking | EGFR/HER2 inhibition, DNA intercalation |
4-Nitropyrazole | 1.0–1.4 | 60–80 | H-bond acceptance, dipole-dipole | PTP1B inhibition, kinase modulation |
Hybrid (Target Compound) | 2.8–3.2 | 70–90 | Combined hydrophobic/electrostatic | Dual-target enzyme inhibition |
The hybrid architecture synergizes these features, enabling simultaneous engagement with adjacent subsites in complex enzyme systems [1] [2].
Dual-target inhibition leverages polypharmacology to enhance therapeutic efficacy, particularly for multifactorial diseases like diabetes and cancer:
Diabetes (PTP1B Inhibition): PTP1B dephosphorylates insulin receptors, attenuating signaling pathways. Pyrazole-naphthalene hybrids inhibit PTP1B by simultaneously occupying its catalytic site (via nitropyrazole coordination) and an adjacent allosteric pocket (via naphthalene insertion), achieving submicromolar IC₅₀ values [2]. This dual engagement improves selectivity over phosphatases like TCPTP [2].
Oncology (Kinase Inhibition): Overexpressed EGFR/HER2 drives tumor proliferation. Hybrids like compound 18c (naphthalene-pyrazole-thiazole) inhibit EGFR (IC₅₀ = 4.98 nM) and HER2 (IC₅₀ = 9.85 nM) by positioning the naphthalene in the hydrophobic back pocket and the nitropyrazole near the hinge region, blocking ATP binding [10].
Table 2: Dual-Target Inhibition Mechanisms of Hybrid Scaffolds
Disease Target | Enzyme | Key Binding Interactions | Functional Outcome |
---|---|---|---|
Diabetes/Obesity | PTP1B | Nitropyrazole → TYR46/ASP48; Naphthalene → PHE182/ALA217 | Insulin sensitization, leptin potentiation |
Cancer (Liver/Lung) | EGFR/HER2 | Naphthalene → Leu788/Val734; Nitropyrazole → Met793/Glu770 | Apoptosis induction, cell-cycle arrest |
This approach addresses compensatory pathway activation—a limitation of single-target agents—while improving resistance profiles [2] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1